Cytidine Diphosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O11P2/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIADYZPOWUWEW-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014481 | |

| Record name | Cytidine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | CDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63-38-7 | |

| Record name | Cytidine diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytidine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine-5'-Diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04555 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cytidine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine 5'-(trihydrogen diphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTIDINE 5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZH821MXU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Structural Elucidation of Cytidine Diphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine Diphosphate (B83284) (CDP) is a pivotal nucleotide in a myriad of cellular processes. As a fundamental building block for DNA and RNA, its primary role extends to the biosynthesis of phospholipids (B1166683) and the activation of various sugar molecules for polysaccharide synthesis. A comprehensive understanding of its three-dimensional structure is paramount for elucidating its function in these pathways and for the rational design of therapeutic agents that target CDP-dependent enzymes. This guide provides a detailed examination of the molecular architecture of CDP, the experimental methodologies employed for its structural determination, and its engagement in key metabolic signaling pathways.

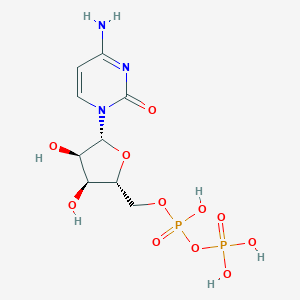

Molecular Structure of Cytidine Diphosphate

This compound is a nucleoside diphosphate composed of three distinct chemical moieties: a pyrimidine (B1678525) nucleobase (cytosine), a pentose (B10789219) sugar (ribose), and a diphosphate group.[1][2]

-

Cytosine: A heterocyclic aromatic ring containing two nitrogen atoms and two oxygen atoms. It is attached to the ribose sugar via a β-N1-glycosidic bond.

-

Ribose: A five-carbon sugar ring in its furanose form. The hydroxyl groups on the ribose molecule are crucial for forming phosphodiester bonds in nucleic acids. In CDP, the diphosphate group is esterified to the 5'-hydroxyl group of the ribose.

-

Diphosphate Group: A linear chain of two phosphate (B84403) units linked by a high-energy phosphoanhydride bond. This bond is a key source of energy for various enzymatic reactions.

The systematic IUPAC name for this compound is [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate.[3]

Quantitative Structural Data

The precise three-dimensional arrangement of atoms in CDP has been determined through X-ray crystallography. The following tables summarize key quantitative data regarding its molecular geometry and crystal structure.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H15N3O11P2 | [2][3] |

| Molar Mass | 403.176422 g/mol | [2] |

| IUPAC Name | [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | [3] |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | P21 | [4] |

| Unit Cell Dimensions | a = 14.32 Å, b = 11.45 Å, c = 10.88 Å, β = 98.7° | [4] |

Table 3: Selected Bond Lengths and Angles for a Related Structure (cytidine-5'-O-dimethylphosphate)

| Bond/Angle | Length (Å) / Angle (°) | Reference |

| P-O Bond Lengths | Shorter than non-alkylated nucleotides | [5] |

| C(4')-C(5') conformation | gauche (46.5(3)°) | [5] |

| Ribofuranosyl ring conformation | 3T2 twist | [5] |

| Glycosyl bond conformation (χ) | anti (8.3(2)°) | [5] |

Experimental Protocols for Structural Determination

The determination of the atomic and molecular structure of CDP relies on sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography is a powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6] The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic structure.

Methodology:

-

Crystallization: The initial and often most challenging step is to obtain high-quality crystals of CDP. This is typically achieved by preparing a highly concentrated and pure solution of CDP and inducing crystallization through methods like vapor diffusion or batch crystallization.[7] In vapor diffusion, a drop containing the CDP solution is allowed to equilibrate with a larger reservoir of a precipitant solution, slowly increasing the concentration of CDP in the drop to the point of crystallization.[7]

-

Data Collection: A suitable crystal is mounted on a goniometer and exposed to a focused beam of X-rays, often from a synchrotron source for higher intensity.[6] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[8]

-

Structure Solution and Refinement: The intensities and positions of the diffracted spots are used to calculate an electron density map of the molecule.[6] An initial atomic model is built into this map and then refined using computational methods to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution. For CDP, 1H, 13C, and 31P NMR are particularly informative.

Methodology:

-

Sample Preparation: A small amount of purified CDP is dissolved in a suitable deuterated solvent (e.g., D2O) to minimize solvent interference in the 1H NMR spectrum.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. A series of radiofrequency pulses are applied to the sample, and the resulting signals from the atomic nuclei are detected. One-dimensional (1D) spectra (1H, 13C, 31P) provide information about the chemical environment of each atom. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between atoms.

-

Spectral Analysis and Structure Elucidation: The chemical shifts, coupling constants, and cross-peaks in the NMR spectra are analyzed to piece together the molecular structure. This information helps to confirm the connectivity of the cytosine base, ribose sugar, and diphosphate group, and can also provide insights into the conformation of the molecule in solution.[9]

Signaling Pathways Involving this compound

CDP is a key intermediate in several essential metabolic pathways.

The Kennedy Pathway: Phospholipid Biosynthesis

The Kennedy pathway is the primary route for the de novo synthesis of the major membrane phospholipids, phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).[10] CDP-choline and CDP-ethanolamine are critical activated intermediates in this pathway.

Caption: The Kennedy Pathway for PC and PE synthesis.

In this pathway, choline or ethanolamine is first phosphorylated. The resulting phosphocholine or phosphoethanolamine then reacts with CTP to form CDP-choline or CDP-ethanolamine, respectively, with the release of pyrophosphate. Finally, the phosphocholine or phosphoethanolamine moiety is transferred to diacylglycerol (DAG) to yield PC or PE.

Teichoic Acid Biosynthesis in Bacteria

In many Gram-positive bacteria, CDP-activated precursors are essential for the synthesis of cell wall components called teichoic acids.[2] For instance, CDP-glycerol serves as the donor of glycerol-3-phosphate units for the polymerization of poly(glycerol phosphate) teichoic acids.[11]

Caption: Role of CDP-Glycerol in Teichoic Acid Synthesis.

The biosynthesis begins with the formation of a linkage unit attached to a lipid carrier in the cell membrane. The teichoic acid polymerase, such as TagF in Bacillus subtilis, then sequentially transfers glycerol (B35011) phosphate units from CDP-glycerol to the growing polymer chain.[11] This process is crucial for maintaining the integrity and function of the bacterial cell wall.

Conclusion

The structural and functional characterization of this compound is fundamental to understanding its diverse roles in cellular metabolism. The detailed atomic coordinates provided by X-ray crystallography, complemented by the solution-state conformational insights from NMR spectroscopy, offer a comprehensive picture of this vital molecule. This structural knowledge is indispensable for deciphering the mechanisms of the enzymes that utilize CDP and for the development of novel therapeutic strategies targeting these pathways. The signaling pathways outlined herein, from phospholipid membrane biogenesis to bacterial cell wall construction, underscore the central importance of CDP in life's essential processes.

References

- 1. Use of CDP-Glycerol as an Alternate Acceptor for the Teichoic Acid Polymerase Reveals that Membrane Association Regulates Polymer Length - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C9H15N3O11P2 | CID 6132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. webqc.org [webqc.org]

- 5. academic.oup.com [academic.oup.com]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. forskning.ruc.dk [forskning.ruc.dk]

- 10. Genetic diseases of the Kennedy pathways for membrane synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of CDP-glycerol as an alternate acceptor for the teichoic acid polymerase reveals that membrane association regulates polymer length - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Cytidine Diphosphate in the Kennedy Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kennedy pathway, first elucidated by Eugene P. Kennedy in the 1950s, represents the primary de novo route for the synthesis of the two most abundant phospholipids (B1166683) in eukaryotic cell membranes: phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).[1][2] These phospholipids are not only essential structural components of cellular membranes but also serve as precursors for a variety of signaling molecules. The pathway is broadly conserved from yeast to humans and is divided into two parallel branches: the CDP-choline pathway for PC synthesis and the CDP-ethanolamine pathway for PE synthesis.[3][4]

At the heart of the Kennedy pathway lies the activation of phosphocholine (B91661) and phosphoethanolamine by cytidine (B196190) triphosphate (CTP) to form the high-energy intermediates cytidine diphosphate-choline (CDP-choline) and this compound-ethanolamine (CDP-ethanolamine), respectively.[3][5] This activation step is the committed and rate-limiting stage of the entire pathway, highlighting the critical role of CDP-containing molecules in regulating the flow of metabolites into phospholipid synthesis.[3][6] The enzymes responsible for this crucial activation are CTP:phosphocholine cytidylyltransferase (CCT) for the PC branch and CTP:phosphoethanolamine cytidylyltransferase (ECT) for the PE branch.[3][5]

Dysregulation of the Kennedy pathway has been implicated in a variety of human diseases, ranging from metabolic disorders like fatty liver disease and lipodystrophy to neurodegenerative conditions and cancer, making the enzymes involved in CDP-intermediate synthesis attractive targets for drug development.[7] This technical guide provides an in-depth exploration of the core role of CDP-choline and CDP-ethanolamine in the Kennedy pathway, including quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for studying the pathway, and visual representations of the key processes.

The Pivotal Role of CDP-Choline and CDP-Ethanolamine Synthesis

The formation of CDP-choline and CDP-ethanolamine is the energetic crux of the Kennedy pathway, converting the relatively stable phosphomonoesters into activated donors for the final transfer to diacylglycerol (DAG). This activation is catalyzed by the CCT and ECT enzymes, respectively.

CTP:phosphocholine cytidylyltransferase (CCT)

CCT (EC 2.7.7.15) is the key regulatory enzyme of the CDP-choline branch.[3][8] In mammals, there are two major isoforms, CCTα and CCTβ, encoded by the PCYT1A and PCYT1B genes, respectively. CCTα is ubiquitously expressed, while CCTβ shows a more restricted tissue distribution.[3]

The regulation of CCT activity is a multifaceted process, with its subcellular localization and interaction with lipids playing a central role. CCT is an amphitropic enzyme, meaning it exists in both a soluble, inactive form and a membrane-associated, active form.[9] The inactive form of CCTα is predominantly found in the nucleus, while the active form translocates to the endoplasmic reticulum (ER) and the nuclear envelope.[9][10] This translocation is triggered by a decrease in PC content in the membrane or an increase in the concentration of lipids that induce membrane curvature stress, such as diacylglycerol and fatty acids.[11][12] The enzyme possesses a C-terminal membrane-binding domain that acts as a sensor for the lipid composition of the membrane.[12] Upon binding to the membrane, a conformational change occurs that relieves the autoinhibition of the catalytic domain, leading to a significant increase in its enzymatic activity.[9]

CTP:phosphoethanolamine cytidylyltransferase (ECT)

ECT (EC 2.7.7.14), encoded by the PCYT2 gene in mammals, is the rate-limiting enzyme in the CDP-ethanolamine pathway.[5][13] Similar to CCT, it catalyzes the reaction of CTP with phosphoethanolamine to produce CDP-ethanolamine and pyrophosphate.[5] While less is known about the regulation of ECT compared to CCT, it is also considered a crucial control point for PE synthesis.[1] In mammals, two isoforms of ECT, α and β, have been identified, which arise from alternative splicing of the PCYT2 gene. These isoforms exhibit different kinetic properties, suggesting they may have distinct roles in regulating PE synthesis under different cellular conditions.[1]

Quantitative Data

To provide a clearer understanding of the biochemical parameters governing the Kennedy pathway, the following tables summarize key quantitative data for the CCT and ECT enzymes, as well as the cellular concentrations of the pathway's key metabolites.

| Enzyme | Organism/Tissue | Isoform | Substrate | K_m_ (mM) | V_max_ (nmol/min/mg) | Reference(s) |

| CCT | Rat (truncated) | α (CCTα236) | CTP | 4.07 (K_0.5_) | 3850 | [14] |

| Phosphocholine | 2.49 (K_0.5_) | [14] | ||||

| Rat Lung (microsomal) | Not specified | CTP | 0.99 (0.33 with oleate) | - | [12] | |

| ECT | Rat Liver | Not specified | Phosphoethanolamine | 0.072 | 1520 | [10] |

| Phosphomonomethylethanolamine | 0.11 | 240 | [10] | |||

| Phosphodimethylethanolamine | 6.8 | 44 | [10] | |||

| Phosphocholine | - | 0.69 | [10] | |||

| Human (recombinant) | Not specified | CTP | - | - | [9] | |

| Phosphoethanolamine | - | - | [9] |

Table 1: Kinetic Parameters of CCT and ECT. Note: K_m_ values can vary depending on the lipid environment for CCT. K_0.5_ represents the substrate concentration at half-maximal velocity for allosteric enzymes. "-" indicates data not specified in the cited source.

| Metabolite | Tissue/Cell Type | Concentration (µM) | Reference(s) |

| Choline | Human Plasma | 7 - 20 | [6] |

| Rat Brain (intracellular) | 64 | [1] | |

| NG108-15 Cells (basal) | 144 | [3] | |

| Ethanolamine | Human Blood | 0 - 12 | [11] |

| Human Breast Milk | 46 | [11] | |

| Levilactobacillus brevis (gut) | up to 5000 | [15] | |

| Phosphocholine | Rat Brain (intracellular) | 590 | [1] |

| CDP-Choline | Various | Very low / rapidly consumed | [3] |

| CDP-Ethanolamine | Various | Very low / rapidly consumed | [4] |

Table 2: Cellular and Fluid Concentrations of Kennedy Pathway Metabolites. Note: The concentrations of CDP-choline and CDP-ethanolamine are generally kept very low in the cell as they are rapidly utilized in the final step of phospholipid synthesis, which is a key feature of the pathway's regulation.

Experimental Protocols

Studying the Kennedy pathway and the central role of CDP-intermediates requires a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

CTP:phosphocholine Cytidylyltransferase (CCT) Activity Assay (Radiometric)

This assay measures the incorporation of radiolabeled phosphocholine into CDP-choline.

Materials:

-

Enzyme source (e.g., cell lysate, purified CCT)

-

Assay buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂

-

[¹⁴C-methyl]-Phosphocholine (specific activity ~50 mCi/mmol)

-

CTP solution (10 mM in water)

-

Lipid vesicles (e.g., sonicated phosphatidylcholine/oleic acid vesicles) for CCT activation

-

Thin-layer chromatography (TLC) plates (silica gel 60)

-

TLC developing solvent: Chloroform:Methanol:Acetic Acid:Water (50:25:8:4, v/v/v/v)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Prepare the reaction mixture in a microcentrifuge tube on ice. For a 50 µL reaction, combine:

-

10 µL of 5x Assay Buffer

-

5 µL of [¹⁴C-methyl]-Phosphocholine (e.g., 0.5 µCi)

-

5 µL of 10 mM CTP

-

10 µL of lipid vesicles (if activating the enzyme)

-

Variable volume of enzyme source

-

Add water to a final volume of 50 µL.

-

-

Initiate the reaction by transferring the tubes to a 37°C water bath.

-

Incubate for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 10 µL of 0.5 M EDTA.

-

Spot the entire reaction mixture onto the origin of a TLC plate.

-

Allow the spots to dry completely.

-

Develop the TLC plate in the developing solvent until the solvent front is ~1 cm from the top.

-

Air-dry the TLC plate.

-

Visualize the separated substrate (phosphocholine) and product (CDP-choline) using autoradiography or a phosphorimager.

-

Scrape the silica (B1680970) corresponding to the CDP-choline spot into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the specific activity of the radiolabeled substrate and the amount of product formed per unit time per amount of protein.

CCT Membrane Binding Assay (Liposome Co-sedimentation)

This assay assesses the ability of CCT to bind to lipid vesicles of different compositions.

Materials:

-

Purified CCT enzyme

-

Liposomes of desired composition (e.g., prepared by extrusion)

-

Binding buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl

-

Ultracentrifuge with a swinging bucket rotor

-

SDS-PAGE gels and Western blotting reagents

-

Antibody against CCT

Protocol:

-

Prepare large unilamellar vesicles (LUVs) by extrusion through a 100 nm polycarbonate membrane.

-

In a microcentrifuge tube, mix a fixed amount of purified CCT with increasing amounts of liposomes in the binding buffer.

-

Incubate the mixture at room temperature for 30 minutes to allow binding to reach equilibrium.

-

Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the liposomes and any bound protein.

-

Carefully collect the supernatant (unbound protein fraction).

-

Wash the pellet once with binding buffer and centrifuge again to remove any remaining unbound protein.

-

Resuspend the pellet (liposome-bound protein fraction) in a volume of SDS-PAGE sample buffer equal to the supernatant volume.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Western blotting using an anti-CCT antibody.

-

Quantify the band intensities to determine the percentage of CCT bound to the liposomes at each lipid concentration.

Signaling Pathways and Experimental Workflows

Visualizing the intricate processes of the Kennedy pathway and the experimental procedures used to study it can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.

Caption: The CDP-Choline branch of the Kennedy Pathway.

Caption: The CDP-Ethanolamine branch of the Kennedy Pathway.

Caption: Regulation of CCTα activity by membrane binding.

Caption: Experimental workflow for a radiometric CCT assay.

Conclusion

The synthesis of CDP-choline and CDP-ethanolamine represents the committed and rate-limiting steps of the Kennedy pathway, making the enzymes CCT and ECT critical regulators of phosphatidylcholine and phosphatidylethanolamine biosynthesis. The intricate regulation of CCT activity through its amphitropic nature and sensitivity to the lipid environment of the membrane underscores the sophisticated cellular mechanisms that maintain membrane homeostasis. The involvement of the Kennedy pathway in numerous disease states highlights the importance of understanding the function and regulation of these CDP-forming enzymes. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate this essential metabolic pathway and its potential as a therapeutic target. The continued exploration of the Kennedy pathway will undoubtedly yield further insights into the fundamental processes of membrane biology and its role in human health and disease.

References

- 1. Isoform-specific and Protein Kinase C-mediated Regulation of CTP:Phosphoethanolamine Cytidylyltransferase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethanolamine-phosphate cytidylyltransferase - Wikipedia [en.wikipedia.org]

- 6. foodsci.rutgers.edu [foodsci.rutgers.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of CTP:phosphocholine cytidylyltransferase by amphitropism and relocalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CTP:phosphocholine cytidylyltransferase alpha is a cytosolic protein in pulmonary epithelial cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Betamethasone activation of CTP:cholinephosphate cytidylyltransferase is mediated by fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microsomal CTP:choline phosphate cytidylyltransferase: kinetic mechanism of fatty acid stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. Characterization of cytidylyltransferase enzyme activity through high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of radiometric assays for quantification of enzyme activities of the key enzymes of thyroid hormones metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Biochemical Pathways Involving Cytidine Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine Diphosphate (CDP) and its activated derivatives are central to a myriad of essential biochemical pathways, most notably in the synthesis of phospholipids (B1166683), a fundamental component of all biological membranes. These pathways, including the well-known Kennedy pathway for the synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), and the CDP-diacylglycerol (CDP-DAG) dependent pathways for the production of phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL), are critical for cellular integrity, signaling, and energy metabolism. Furthermore, CDP-activated sugars and polyols are indispensable for the biosynthesis of bacterial cell wall components, such as teichoic acids. The enzymes that catalyze these transformations, particularly CTP synthetase, CTP:phosphocholine (B91661) cytidylyltransferase (CCT), and CDP-diacylglycerol synthases (CDS), are tightly regulated and represent promising targets for therapeutic intervention in a range of diseases, including cancer and infectious diseases. This technical guide provides a comprehensive overview of the core biochemical pathways involving CDP, with a focus on quantitative data, detailed experimental protocols, and visual representations of the intricate signaling and metabolic networks.

Core Biochemical Pathways Involving this compound

This compound (CDP) is a crucial nucleotide that serves as a precursor for the synthesis of Cytidine Triphosphate (CTP) and as a carrier molecule in the formation of activated intermediates for various biosynthetic reactions. The biosynthesis of CTP from Uridine Triphosphate (UTP) is catalyzed by CTP synthetase and is a rate-limiting step for all subsequent CDP-dependent pathways.

The Kennedy Pathway: Synthesis of Phosphatidylcholine and Phosphatidylethanolamine

The Kennedy pathway is the primary route for the de novo synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) in mammalian cells.[1][2] The pathway for PC synthesis begins with the transport of choline (B1196258) into the cell, followed by its phosphorylation by Choline Kinase (CK) to produce phosphocholine.[3] The rate-limiting step is the activation of phosphocholine with CTP by CTP:phosphocholine cytidylyltransferase (CCT) to form CDP-choline.[1][4] Finally, Choline/Ethanolamine (B43304) phosphotransferase (CEPT) transfers the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) backbone to yield PC.[1][2] A parallel pathway exists for the synthesis of PE, utilizing ethanolamine as the initial substrate.

CDP-Diacylglycerol (CDP-DAG) Dependent Pathways

CDP-diacylglycerol (CDP-DAG) is a key liponucleotide intermediate synthesized from phosphatidic acid (PA) and CTP by the action of CDP-diacylglycerol synthases (CDS) .[5][6] In mammals, two isoforms, CDS1 and CDS2, are primarily localized to the endoplasmic reticulum (ER), while another enzyme, TAMM41, is found in the inner mitochondrial membrane.[5][6] CDP-DAG serves as a branch point for the synthesis of several critical phospholipids:

-

Phosphatidylinositol (PI): Synthesized from CDP-DAG and inositol (B14025) by PI synthase (PIS) , primarily at the ER.[5][7] PI and its phosphorylated derivatives (phosphoinositides) are crucial second messengers in signal transduction.

-

Phosphatidylglycerol (PG) and Cardiolipin (CL): In mitochondria, CDP-DAG is used to synthesize PG, which is then converted to cardiolipin, a signature lipid of the inner mitochondrial membrane essential for mitochondrial function.[5][6]

Biosynthesis of Bacterial Cell Wall Components

In many Gram-positive bacteria, CDP-activated polyols are essential precursors for the synthesis of teichoic acids, which are major components of the cell wall.[8][9]

-

CDP-ribitol: This is a precursor for the synthesis of wall teichoic acids (WTA) in bacteria like Streptococcus pneumoniae and Staphylococcus aureus.[8][9] Its synthesis involves the enzymes TarI (a cytidylyl transferase) and TarJ (a reductase).[8]

-

CDP-glycerol: This is another precursor for teichoic acid synthesis.[10]

Furthermore, CDP-activated sugars, such as CDP-glucose and CDP-fructose, are involved in the biosynthesis of capsular polysaccharides in various bacteria.

Quantitative Data

Understanding the quantitative aspects of these pathways is crucial for researchers in drug development. The following tables summarize key kinetic parameters for some of the central enzymes and reported intracellular concentrations of key metabolites.

| Enzyme | Organism/Tissue | Substrate | K_m | V_max | Reference(s) |

| CTP Synthetase | Human Lymphocytes (resting) | UTP | 280 ± 310 µmol/L | 83 ± 20 pmol/min | [11] |

| Human Lymphocytes (activated) | UTP | 230 ± 280 µmol/L | 379 ± 90 pmol/min | [11] | |

| CTP:phosphocholine cytidylyltransferase | Rat Brain | CTP | 10 mM | - | [12] |

| Rat Brain | Choline phosphate | 0.3 mM | - | [12] | |

| Rat Lung (microsomal) | CTP | 0.99 mM (0.33 mM with oleate) | - | [3] | |

| CDP-diacylglycerol synthase 1 (CDS1) | Human (recombinant) | SAPA | - | 3.3 ± 0.3 µmol/min/mg | [13] |

| Human (recombinant) | SLPA | - | 3.6 ± 0.1 µmol/min/mg | [13] | |

| CDP-diacylglycerol synthase 2 (CDS2) | Human (recombinant) | SAPA | - | 9.3 ± 0.4 µmol/min/mg | [13] |

| Human (recombinant) | SLPA | - | 3.5 ± 0.1 µmol/min/mg | [13] |

SAPA: 1-stearoyl-2-arachidonoyl-sn-phosphatidic acid; SLPA: 1-stearoyl-2-linoleoyl-sn-phosphatidic acid

| Metabolite | Cell Type/Tissue | Concentration | Reference(s) |

| CDP-choline | SKBr3 breast cancer cells (control) | 0.002 µmol/mg protein | [14] |

| SKBr3 breast cancer cells (SB216763 treated) | 0.012 µmol/mg protein | [14] | |

| CDP-diacylglycerol | H9c2 cells (crude mitochondria) | 2-6 pmol/mg/min (activity) | [15] |

Signaling Pathways and Regulatory Mechanisms

The biochemical pathways involving CDP are tightly regulated to maintain cellular homeostasis. This regulation occurs at multiple levels, including allosteric control of enzyme activity and post-translational modifications.

Regulation of CTP Synthetase

CTP synthetase, the enzyme responsible for the de novo synthesis of CTP, is a critical regulatory node. Its activity is allosterically activated by GTP and feedback inhibited by its product, CTP. This regulation helps to balance the cellular pools of purine (B94841) and pyrimidine (B1678525) nucleotides.

Regulation of CTP:phosphocholine cytidylyltransferase (CCT)

CCT, the rate-limiting enzyme in the Kennedy pathway, is regulated by its association with cellular membranes and by phosphorylation.[16][17] In its soluble, unphosphorylated state, CCT is largely inactive.[18] When cellular demand for PC increases, or in the presence of lipid activators like diacylglycerol and fatty acids, CCT translocates to the ER and nuclear envelope, where it becomes activated.[16][19] CCT is phosphorylated by multiple proline-directed kinases, including cyclin-dependent kinases (CDKs) and MAP kinases (ERKs), which generally leads to its inactivation and dissociation from membranes.[1][18][20]

Experimental Protocols

Assay for CDP-Diacylglycerol Synthase (CDS) Activity

This protocol describes a radiometric assay to measure the activity of CDS in isolated membrane fractions.[15]

Materials:

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 50 mM KCl, 0.2 mM EGTA, protease inhibitor cocktail)

-

CDS assay buffer (125 mM Tris-HCl pH 8.0, 250 mM KCl, 12.75 mM Triton X-100, 5 mg/ml BSA, 0.625 mM DTT)

-

Phosphatidic acid (PA) suspension

-

1 M MgCl₂

-

[³H]CTP (specific activity ~10-20 Ci/mmol)

-

Unlabeled CTP

-

Chloroform (B151607)/Methanol (1:2, v/v)

-

0.9% NaCl

-

Thin-layer chromatography (TLC) plates (silica gel 60)

-

TLC developing solvent (e.g., chloroform/methanol/acetic acid/water, 50:30:8:4, v/v/v/v)

-

Scintillation fluid

Procedure:

-

Membrane Preparation: Isolate microsomal fractions from cells or tissues by differential centrifugation. Resuspend the final pellet in lysis buffer.

-

Reaction Setup: In a microfuge tube, add 48 µl of the membrane preparation (containing ~50 µg of protein).

-

Add 40 µl of the PA suspension and 2 µl of 1 M MgCl₂.

-

Initiate the reaction by adding 10 µl of a mix of unlabeled CTP (final concentration 200 µM) and [³H]CTP (final activity ~2.5 µCi).

-

Incubate the reaction mixture at 30°C for 10 minutes (ensure the reaction is within the linear range with respect to time and protein concentration).

-

Lipid Extraction: Stop the reaction by adding 750 µl of chloroform/methanol (1:2, v/v). Vortex thoroughly.

-

Add 250 µl of chloroform and 250 µl of 0.9% NaCl. Vortex and centrifuge to separate the phases.

-

TLC Analysis: Carefully collect the lower organic phase and dry it under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform/methanol and spot it onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate CDP-diacylglycerol from other lipids.

-

Quantification: Visualize the lipid spots (e.g., with iodine vapor), scrape the spot corresponding to CDP-DAG into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific activity of CDS as pmol of CDP-DAG formed per minute per mg of protein.

High-Throughput Screening (HTS) Workflow for Inhibitors of CDP-Dependent Enzymes

This generalized workflow can be adapted for the discovery of inhibitors against various CDP-dependent enzymes, such as CCT or CDS.[21]

Drug Development and Therapeutic Potential

The enzymes in CDP-dependent pathways are attractive targets for drug development due to their critical roles in cell proliferation and viability.

-

Cancer: Cancer cells exhibit altered choline metabolism with increased levels of phosphocholine and total choline-containing compounds.[22] Consequently, inhibitors of choline kinase and CCT are being investigated as potential anti-cancer agents.[23][24] For instance, the CCT inhibitor CT-2584 has been shown to shunt phospholipid biosynthesis away from PC and towards PI, leading to cytolysis in tumor cell lines.[23]

-

Infectious Diseases: The biosynthesis of teichoic acids is essential for the viability and virulence of many Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] Inhibitors of this pathway, such as tunicamycin (B1663573) (targets TarO) and targocil (B611154) (targets TarG), have been identified and show promise as novel antibacterial agents, particularly in combination with existing antibiotics like β-lactams.[5][13]

-

Neurological Disorders: CDP-choline (Citicoline) is used as a therapeutic agent for stroke, traumatic brain injury, and cognitive decline.[25][26] It is thought to exert its neuroprotective effects by providing the precursors for the synthesis of PC, thereby promoting membrane repair and integrity.[26]

Several inhibitors targeting enzymes in these pathways have been identified:

| Target Enzyme | Inhibitor(s) | Therapeutic Area | Reference(s) |

| Choline Kinase α1 (ChoKα1) | PL48, Hemicholinium-3 | Cancer | [24][27] |

| CTP:phosphocholine cytidylyltransferase (CCT) | CT-2584, C(2)-ceramide, 5'-Deoxy-5'-isobutylthio-3-deazaadenosine | Cancer, Research Tool | [10][23][28] |

| CDP-diacylglycerol Synthase (CDS) | Propranolol, R59022 (indirect) | Research Tool | [17] |

| Wall Teichoic Acid Biosynthesis (TarO, TarG) | Tunicamycin, Targocil | Infectious Disease | [5][13] |

Conclusion

The biochemical pathways involving this compound are fundamental to cellular life, governing the synthesis of essential membrane phospholipids and bacterial cell wall components. The enzymes that mediate these pathways are subject to intricate regulatory mechanisms and represent a rich source of targets for the development of novel therapeutics. A thorough understanding of the quantitative aspects of these pathways, coupled with robust experimental methodologies, is essential for researchers and drug development professionals seeking to modulate these processes for therapeutic benefit. This guide provides a foundational overview to aid in these endeavors, highlighting the key pathways, regulatory nodes, and opportunities for pharmacological intervention. Further research into the precise mechanisms of regulation and the development of more specific and potent inhibitors will undoubtedly pave the way for new treatments for a wide range of human diseases.

References

- 1. Evidence for phosphorylation of CTP:phosphocholine cytidylyltransferase by multiple proline-directed protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

- 4. storage.imrpress.com [storage.imrpress.com]

- 5. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Activity of the Choline Kinase Inhibitor PL48 Is Due to Selective Disruption of Choline Metabolism and Transport Systems in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are CDS1 inhibitors and how do they work? [synapse.patsnap.com]

- 9. CDP-DAG synthase 1 and 2 regulate lipid droplet growth through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of CTP:phosphocholine cytidylyltransferase by C(2)-ceramide and its relationship to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ADViSELipidomics: a workflow for analyzing lipidomics data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipidomics 101: Workflow, Techniques, Applications & Pitfalls- MetwareBio [metwarebio.com]

- 13. waters.com [waters.com]

- 14. CDP-choline accumulation in breast and colorectal cancer cells treated with a GSK-3-targeting inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mitochondrial CDP-diacylglycerol synthase activity is due to the peripheral protein, TAMM41 and not due to the integral membrane protein, CDP-diacylglycerol synthase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lipid- and phospho-regulation of CTP:Phosphocholine Cytidylyltransferase α association with nuclear lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scbt.com [scbt.com]

- 18. Identification of phosphorylation sites in rat liver CTP: phosphocholine cytidylyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regulation of PLC-mediated signalling in vivo by CDP-diacylglycerol synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Oxysterols inhibit phosphatidylcholine synthesis via ERK docking and phosphorylation of CTP:phosphocholine cytidylyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. High-throughput mass spectrometry screening for inhibitors of phosphatidylserine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. CDP-Diacylglycerol Synthetase Coordinates Cell Growth and Fat Storage through Phosphatidylinositol Metabolism and the Insulin Pathway | PLOS Genetics [journals.plos.org]

- 23. Pharmacological inhibition of phosphatidylcholine biosynthesis is associated with induction of phosphatidylinositol accumulation and cytolysis of neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Effect of CDP-choline treatment on mitochondrial and synaptosomal protein composition in different brain regions during aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Choline metabolism and its implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pnas.org [pnas.org]

An In-depth Technical Guide to the Discovery and History of Cytidine Diphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of Cytidine (B196190) Diphosphate (B83284) (CDP), a pivotal molecule in cellular metabolism. The document delves into the seminal experiments that elucidated its crucial roles, particularly as a key intermediate in the biosynthesis of major phospholipids (B1166683). Detailed experimental protocols from foundational studies are provided, alongside quantitative data and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction: The Central Role of Cytidine Diphosphate

This compound (CDP) is a nucleoside diphosphate composed of a pyrophosphate group, the pentose (B10789219) sugar ribose, and the nucleobase cytosine. Its significance in biochemistry stems from its function as an activated carrier molecule, primarily in the synthesis of phospholipids, which are essential components of all cell membranes. The discovery of CDP and its derivatives, such as CDP-choline and CDP-diacylglycerol, was a landmark achievement in understanding cellular lipid metabolism. This guide will explore the historical context and the key experimental findings that established the importance of CDP.

The Discovery of CDP-Choline and the Kennedy Pathway

The major pathway for the de novo synthesis of phosphatidylcholine in eukaryotes, the most abundant phospholipid in mammalian membranes, is the Kennedy pathway. This pathway was elucidated by Eugene P. Kennedy and his colleagues in the 1950s. A central feature of this pathway is the involvement of CDP-choline as an activated intermediate.

The Seminal Discoveries of Eugene P. Kennedy

In 1956, Eugene P. Kennedy published a groundbreaking paper detailing the synthesis of CDP-choline and related compounds, establishing its role as a key intermediate in lecithin (B1663433) (phosphatidylcholine) biosynthesis.[1][2][3] This work was a culmination of several years of research aimed at understanding the enzymatic processes of phospholipid synthesis.

Key Enzymes of the Kennedy Pathway

The Kennedy pathway for phosphatidylcholine synthesis involves three key enzymatic steps:

-

Choline (B1196258) Kinase: This enzyme catalyzes the phosphorylation of choline to produce phosphocholine (B91661). The activity of this enzyme was first described by Wittenberg and Kornberg in 1953.[4]

-

CTP:Phosphocholine Cytidylyltransferase (CCT): This is the rate-limiting enzyme in the pathway and catalyzes the reaction of CTP with phosphocholine to form CDP-choline.[5][6]

-

Choline Phosphotransferase: This enzyme transfers the phosphocholine moiety from CDP-choline to a diacylglycerol molecule to form phosphatidylcholine.[7][8]

Experimental Protocols from the Discovery Era

The elucidation of the Kennedy pathway was made possible by the development of novel experimental techniques, particularly the use of radiolabeled precursors and chromatography.

The chemical synthesis of CDP-choline was a critical step in confirming its role in the enzymatic pathway.

-

Methodology: The synthesis involved the reaction of cytidine-5'-monophosphate (CMP) with phosphorylcholine. The resulting CDP-choline was then purified by ion-exchange chromatography.[1]

-

Characterization: The identity of the synthesized CDP-choline was confirmed by comparing its chemical and physical properties with the naturally occurring intermediate isolated from yeast. Paper chromatography was a key analytical tool for these comparisons.[1]

-

Principle: The assay measured the formation of phosphocholine from choline and ATP.

-

Protocol:

-

An enzyme preparation from dried brewer's yeast was used.

-

The reaction mixture contained choline, ATP, and magnesium ions.

-

The reaction was stopped by heating, and the amount of phosphocholine formed was determined by a colorimetric assay for organic phosphate (B84403) after separation from inorganic phosphate.[4]

-

-

Principle: This assay measured the incorporation of radioactive phosphocholine into CDP-choline.

-

Protocol:

-

A partially purified enzyme preparation from guinea pig liver was used.

-

The incubation mixture contained CTP, phosphocholine labeled with ³²P, and magnesium ions.

-

The reaction was terminated by the addition of acid, and the CDP-choline was separated from the unreacted phosphocholine by paper chromatography.

-

The radioactivity in the CDP-choline spot was measured to determine the enzyme activity.[2]

-

-

Principle: This assay measured the transfer of radioactive phosphocholine from CDP-choline to diacylglycerol to form phosphatidylcholine.

-

Protocol:

-

A particulate enzyme preparation from rat liver was used.

-

The reaction mixture contained CDP-choline labeled with ¹⁴C in the choline moiety, diacylglycerol, and magnesium ions.

-

The reaction was stopped by the addition of a lipid solvent, and the phosphatidylcholine was extracted.

-

The radioactivity in the lipid extract was measured to quantify the amount of phosphatidylcholine synthesized.[2][7]

-

Quantitative Data from Early Studies

The following tables summarize some of the quantitative data from the pioneering work on the Kennedy pathway.

| Parameter | Value | Reference Enzyme | Source |

| Choline Kinase | |||

| Specific Activity | ~0.3 µmol/mg protein/hr | Choline Kinase | Brewer's Yeast |

| CTP:Phosphocholine Cytidylyltransferase | |||

| Specific Activity | ~1.5 µmol/mg protein/hr (purified) | CTP:Phosphocholine Cytidylyltransferase | Guinea Pig Liver |

| Choline Phosphotransferase | |||

| Specific Activity | ~0.1 µmol/mg protein/hr (microsomes) | Choline Phosphotransferase | Rat Liver |

| Substrate | Concentration (in assay) | Enzyme |

| Choline | 5 mM | Choline Kinase |

| ATP | 10 mM | Choline Kinase |

| CTP | 2 mM | CTP:Phosphocholine Cytidylyltransferase |

| Phosphocholine | 1 mM | CTP:Phosphocholine Cytidylyltransferase |

| CDP-Choline | 0.5 mM | Choline Phosphotransferase |

| Diacylglycerol | 2 mM (emulsion) | Choline Phosphotransferase |

The Discovery of CDP-Diacylglycerol and its Role in Phospholipid Synthesis

In addition to CDP-choline, another crucial CDP-activated intermediate was discovered: CDP-diacylglycerol. This molecule is a precursor for the synthesis of phosphatidylinositol, phosphatidylglycerol, and cardiolipin.

The Work of Agranoff and Paulus and Kennedy

The enzymatic synthesis of inositol-containing phospholipids was elucidated by Bernard W. Agranoff, and by Henry Paulus and Eugene P. Kennedy in the late 1950s and early 1960s.[9] They demonstrated that CDP-diacylglycerol is the key intermediate that reacts with inositol (B14025) to form phosphatidylinositol.

Key Enzymes in CDP-Diacylglycerol Metabolism

-

CDP-Diacylglycerol Synthase (CDS): This enzyme catalyzes the formation of CDP-diacylglycerol from CTP and phosphatidic acid.

-

Phosphatidylinositol Synthase (PIS): This enzyme catalyzes the reaction of CDP-diacylglycerol with myo-inositol to produce phosphatidylinositol.

Experimental Protocols for CDP-Diacylglycerol and Phosphatidylinositol Synthesis

-

Methodology: Early enzymatic synthesis of CDP-diacylglycerol was achieved using enzyme preparations from liver mitochondria. The reaction involved incubating CTP with phosphatidic acid.[10]

-

Principle: The assay measured the incorporation of radiolabeled CTP into a lipid fraction in the presence of phosphatidic acid.

-

Protocol:

-

A mitochondrial enzyme preparation was used.

-

The incubation mixture contained [α-³²P]CTP, phosphatidic acid, and magnesium ions.

-

The reaction was stopped, and the lipids were extracted.

-

The radioactivity in the lipid extract, representing the newly synthesized CDP-diacylglycerol, was measured.

-

-

Principle: This assay measured the incorporation of radioactive inositol into a lipid fraction in the presence of CDP-diacylglycerol.

-

Protocol:

-

An enzyme preparation from guinea pig liver mitochondria was used.

-

The reaction mixture contained CDP-diacylglycerol and [³H]myo-inositol.

-

The reaction was terminated, and the lipids were extracted.

-

The amount of radioactive phosphatidylinositol formed was determined by paper chromatography and scintillation counting.[9]

-

Quantitative Data for CDP-Diacylglycerol Pathway Enzymes

| Parameter | Value | Reference Enzyme | Source |

| CDP-Diacylglycerol Synthase | |||

| Specific Activity | ~0.05 µmol/mg protein/hr (mitochondria) | CDP-Diacylglycerol Synthase | Guinea Pig Liver |

| Phosphatidylinositol Synthase | |||

| Km for myo-inositol | 0.2 mM | Phosphatidylinositol Synthase | Guinea Pig Liver |

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: The Kennedy Pathway for phosphatidylcholine synthesis.

Caption: The CDP-Diacylglycerol Pathway for phosphatidylinositol synthesis.

Caption: Experimental workflow for the discovery of the Kennedy Pathway.

Conclusion

The discovery of this compound and its activated derivatives, CDP-choline and CDP-diacylglycerol, was a pivotal moment in the history of biochemistry. The meticulous experimental work of Eugene P. Kennedy and other pioneers, utilizing then-novel techniques like radiolabeling and chromatography, unraveled the fundamental pathways of phospholipid biosynthesis. This foundational knowledge continues to be of immense importance for researchers, scientists, and drug development professionals working in areas ranging from cell biology and metabolism to the development of therapies for a wide range of diseases. This guide has provided a detailed technical overview of this fascinating chapter in scientific discovery, offering insights into the experimental genius that illuminated these vital cellular processes.

References

- 1. The synthesis of this compound choline, this compound ethanolamine, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The function of cytidine coenzymes in the biosynthesis of phospholipides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 4. Choline phosphokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The enzymatic synthesis of this compound choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genetic diseases of the Kennedy pathways for membrane synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The enzymatic formation of lecithin from this compound choline and D-1,2-diglyceride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frontierspartnerships.org [frontierspartnerships.org]

- 9. The enzymatic synthesis of inositol monophosphatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereospecific synthesis and enzyme studies of CDP-diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Physical and Chemical Properties of Cytidine Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine (B196190) Diphosphate (B83284) (CDP), a pyrimidine (B1678525) ribonucleoside 5'-diphosphate, is a pivotal molecule in numerous cellular processes. Comprising a cytosine base, a ribose sugar, and two phosphate (B84403) groups, CDP serves as a critical precursor for the synthesis of cytidine triphosphate (CTP), an essential building block for RNA and DNA.[1][2] Beyond its role in nucleic acid synthesis, CDP is a key intermediate in the biosynthesis of various phospholipids (B1166683), which are fundamental components of cellular membranes. This guide provides a comprehensive overview of the core physical and chemical properties of CDP, detailed experimental protocols for its analysis, and visualizations of its key signaling pathways, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Cytidine Diphosphate are summarized in the table below, providing a consolidated reference for its key quantitative properties.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅N₃O₁₁P₂ | [1][3] |

| Molecular Weight | 403.18 g/mol | [4] |

| IUPAC Name | [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | [4] |

| Appearance | White crystalline powder | [5] |

| Solubility | ||

| Water | Freely soluble (50 mg/mL, 250 mg/mL for the trisodium (B8492382) salt) | [3][6][7] |

| Ethanol | Insoluble | [3] |

| DMSO | < 1 mg/mL (insoluble or slightly soluble) | [7] |

| pKa Values | 0.8 (primary phosphate), 2.4 (secondary phosphate), 4.2 (ribose hydroxyl), 4.5 (cytosine ring nitrogen) | [8] |

| UV Absorption (λmax) | 270 nm, 271 nm | [1][9] |

| Storage Conditions | -20°C, protect from light, stored under nitrogen. | [7] |

Signaling Pathways Involving this compound

This compound is a central molecule in several key metabolic pathways, most notably in the synthesis of phospholipids. These pathways are critical for maintaining the structural integrity and function of cellular membranes.

Phospholipid Synthesis via CDP-Diacylglycerol

CDP is a precursor to CDP-diacylglycerol (CDP-DAG), a high-energy intermediate essential for the synthesis of anionic phospholipids such as phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL).[10][11][12][13] The synthesis of these phospholipids is crucial for various cellular functions, including signal transduction and the maintenance of mitochondrial membrane structure and function.

Caption: Synthesis of Phospholipids from CDP-Diacylglycerol.

Kennedy Pathway for Phosphatidylcholine Synthesis

CDP also participates in the synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) through the Kennedy pathway.[14] In this pathway, CDP is converted to CDP-choline or CDP-ethanolamine, which then reacts with diacylglycerol (DAG) to form PC or PE, respectively.[14]

Caption: The Kennedy Pathway for Phosphatidylcholine Synthesis.

Experimental Protocols

Accurate quantification and analysis of this compound are crucial for research and development. The following sections detail established protocols for the analysis of CDP.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

HPLC is a robust and widely used technique for the separation and quantification of nucleotides, including CDP.[1][10][15] Anion-exchange and reversed-phase chromatography are common approaches.

Workflow for HPLC Analysis of CDP

Caption: General workflow for the HPLC analysis of CDP.

Detailed HPLC Method:

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A Newcrom B stationary phase column (4.6 x 150 mm, 5 µm, 100 Å) can be used for separation.[1]

-

Mobile Phase: An isocratic mobile phase consisting of 85% water, 10% acetonitrile (B52724) (MeCN), and 5% formic acid buffer is effective.[1]

-

Flow Rate: A flow rate of 1.0 mL/min is typically used.[1]

-

Detection: UV detection at a wavelength of 270 nm is appropriate for CDP.[1]

-

Sample Preparation:

-

Biological samples (e.g., cell lysates, tissue homogenates) should be deproteinized, typically by acid precipitation (e.g., with perchloric acid) followed by neutralization.

-

The supernatant should be filtered through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

-

-

Standard Curve: A standard curve should be prepared using known concentrations of pure CDP to enable accurate quantification of the analyte in the samples.

Enzymatic Assay for this compound Quantification

Enzymatic assays offer a sensitive and specific method for the quantification of nucleotides. While direct assays for CDP are less common, a coupled enzyme assay can be employed. This method often involves the conversion of CDP to a more readily detectable product. A common approach for quantifying cytidine compounds involves the deamination of cytidine to uridine (B1682114) by cytidine deaminase, followed by the colorimetric measurement of the released ammonia.[16]

Principle of the Coupled Enzymatic Assay:

A more specific assay for CDP would involve its conversion to CTP by nucleoside diphosphate kinase, followed by a coupled reaction that consumes CTP and produces a detectable signal (e.g., change in absorbance or fluorescence).

General Protocol for a Coupled Enzymatic Assay:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing the necessary enzymes (e.g., nucleoside diphosphate kinase and a coupling enzyme), substrates for the coupling reaction, and cofactors.

-

Sample and Standard Addition: Add a known volume of the sample or CDP standard to the reaction mixture.

-

Initiation of Reaction: Initiate the reaction by adding the final component (e.g., ATP to drive the kinase reaction).

-

Signal Detection: Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

-

Quantification: Determine the concentration of CDP in the sample by comparing the reaction rate to a standard curve generated with known concentrations of CDP.

Conclusion

This compound is a molecule of fundamental importance in cellular biochemistry, playing indispensable roles in the synthesis of nucleic acids and phospholipids. A thorough understanding of its physical and chemical properties, as well as its metabolic pathways, is essential for researchers in various fields, from basic science to drug development. The data and protocols presented in this guide offer a comprehensive resource to facilitate further investigation and application of this vital nucleotide. The provided visualizations of its key signaling pathways and experimental workflows aim to enhance comprehension and practical implementation in the laboratory.

References

- 1. HPLC Separation of Cytidine-5'-diphosphate (CDP) and Adenosine 5'-Triphosphate (ATP) on Newcrom B Column | SIELC Technologies [sielc.com]

- 2. Biosynthesis of this compound-6-d-Glucitol for the Capsular Polysaccharides of Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytidine 5'-diphosphate Disodium Salt (CDP-Na2) CAS 54394-90-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound | C9H15N3O11P2 | CID 6132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. labsolu.ca [labsolu.ca]

- 7. medchemexpress.com [medchemexpress.com]

- 8. webqc.org [webqc.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Frontiers | CDP-Diacylglycerol Synthases (CDS): Gateway to Phosphatidylinositol and Cardiolipin Synthesis [frontiersin.org]

- 11. This compound (CDP)-Glycerol Analysis Services - CD BioGlyco [bioglyco.com]

- 12. CDP-Diacylglycerol Synthases (CDS): Gateway to Phosphatidylinositol and Cardiolipin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound diacylglycerol synthase is essential for mitochondrial structure and energy production in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. An Enzymatic Assay for High-Throughput Screening of Cytidine-Producing Microbial Strains - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Cytidine Diphosphate in Cellular Metabolism: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Cytidine Diphosphate (B83284) (CDP) is a pivotal nucleotide that functions as a high-energy activated intermediate in a multitude of biosynthetic pathways essential for cellular life. From the synthesis of membrane phospholipids (B1166683) to the glycosylation of proteins, CDP and its derivatives are indispensable for maintaining cellular structure, function, and signaling. This technical guide provides a comprehensive overview of the core aspects of CDP metabolism, including its synthesis, its role in key metabolic pathways, and detailed experimental protocols for its study.

Biosynthesis of Cytidine Nucleotides

The ultimate precursor for all cytidine-containing molecules is Cytidine Triphosphate (CTP). CTP is synthesized from Uridine Triphosphate (UTP) by the enzyme CTP synthetase (EC 6.3.4.2), which catalyzes the ATP-dependent amination of UTP.[1] This reaction is a critical control point in pyrimidine (B1678525) nucleotide biosynthesis. CDP is subsequently formed by the action of nucleoside diphosphate kinases or through other metabolic pathways.

The regulation of CTP synthetase is complex, involving allosteric activation by GTP and feedback inhibition by the product, CTP.[1] This intricate regulation ensures a balanced supply of pyrimidine nucleotides for various cellular processes. In humans, two isozymes, CTPS1 and CTPS2, carry out this vital function.[1]

The Role of CDP in Phospholipid Biosynthesis

CDP plays a central role as an activated carrier molecule in the synthesis of major membrane phospholipids. This is primarily achieved through two key pathways: the CDP-choline pathway and the CDP-diacylglycerol pathway.

The CDP-Choline (Kennedy) Pathway

The CDP-choline pathway is the predominant route for the de novo synthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes.[2][3] The pathway involves three key enzymatic steps:

-

Phosphorylation of Choline (B1196258): Choline is phosphorylated by choline kinase (EC 2.7.1.32) to produce phosphocholine (B91661).[2]

-

Activation of Phosphocholine: CTP:phosphocholine cytidylyltransferase (CCT) (EC 2.7.7.15), the rate-limiting enzyme in the pathway, catalyzes the reaction of phosphocholine with CTP to form CDP-choline.[3]

-

Synthesis of Phosphatidylcholine: Choline/ethanolamine phosphotransferase (EC 2.7.8.2) transfers the phosphocholine moiety from CDP-choline to diacylglycerol (DAG) to yield phosphatidylcholine and CMP.[2]

A similar pathway, the CDP-ethanolamine pathway, is responsible for the synthesis of phosphatidylethanolamine (B1630911) (PE).[2]

References

The Final Step: A Technical Guide to Cytidine Diphosphate Biosynthesis in Prokaryotes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine Diphosphate (CDP) and its triphosphate derivative (CTP) are essential precursors for the synthesis of DNA, RNA, and various phospholipids (B1166683) in all living organisms. In prokaryotes, the de novo biosynthesis of pyrimidine (B1678525) nucleotides is a tightly regulated process culminating in the formation of CTP. This final, crucial step is catalyzed by the enzyme CTP synthetase (EC 6.3.4.2), also known as PyrG in many bacteria.[1] Due to its essential role, CTP synthetase is a promising target for the development of novel antimicrobial agents.[2] This technical guide provides an in-depth overview of the biosynthesis of CDP in prokaryotes, with a focus on the enzymatic reaction, regulation, and relevant experimental protocols.

The De Novo Pyrimidine Biosynthetic Pathway

The synthesis of CTP begins with simple precursor molecules and proceeds through a series of enzymatic reactions to produce Uridine Triphosphate (UTP), the immediate precursor for CTP. The overall pathway is highly conserved across many bacterial species.

The Final Conversion: UTP to CTP

The conversion of UTP to CTP is an ATP-dependent amination reaction catalyzed by CTP synthetase.[1] The enzyme utilizes either L-glutamine or ammonia (B1221849) as the nitrogen source.[1]

The reaction proceeds in two main steps:

-

Phosphorylation of UTP: ATP phosphorylates the C4 position of UTP, forming a reactive intermediate.

-

Amination: The amino group from glutamine or ammonia attacks the C4 position, displacing the phosphate and forming CTP.[3]

Regulation of CTP Synthetase Activity

The activity of CTP synthetase is intricately regulated to maintain appropriate intracellular pools of pyrimidine nucleotides. This regulation occurs at multiple levels:

-

Substrate Availability: The concentrations of UTP and ATP directly influence the rate of CTP synthesis.[4]

-

Product Inhibition: CTP, the end product of the reaction, acts as a feedback inhibitor of CTP synthetase.[5][6]

-

Allosteric Regulation by GTP: Guanosine triphosphate (GTP) is a key allosteric activator of CTP synthetase, particularly when glutamine is the nitrogen source.[3][7][8] GTP binding is thought to induce a conformational change that facilitates glutamine hydrolysis and ammonia tunneling to the active site.[3][8] At high concentrations, GTP can also be inhibitory.[7]

-

Oligomerization: CTP synthetase exists in a dynamic equilibrium between inactive dimers and active tetramers.[9][10] The binding of substrates (ATP and UTP) promotes the formation of the active tetrameric form, while the product CTP can favor an inactive tetrameric state or even higher-order filamentous structures that inhibit enzyme activity.[5][6]

Quantitative Data on Prokaryotic CTP Synthetases

The kinetic parameters of CTP synthetase can vary between different prokaryotic species. A summary of available data is presented below.

| Prokaryotic Species | Substrate | Km (µM) | Vmax (µmol/min/mg) | Activator | KA (µM) | Inhibitor | IC50 (µM) | Reference(s) |

| Escherichia coli | UTP | - | - | GTP | - | CTP | 360 | [5][6] |

| ATP | - | - | NADH | - | [11] | |||

| Bacillus subtilis | UTP | 260 | 0.362 | GTP | - | IQC | - | [2][12] |

| L-methionine | 920 | [12] | ||||||

| Lactococcus lactis | - | - | - | GTP | - | - | - | [13] |

| Thermus thermophilus | - | - | - | GTP | - | - | - | [3] |

| Chlamydia trachomatis | - | - | - | GTP | 7 | - | - | [3] |

Note: '-' indicates data not available in the cited sources. Km and Vmax values can be influenced by assay conditions.

Experimental Protocols

Purification of Recombinant Prokaryotic CTP Synthetase

A general workflow for the purification of recombinant CTP synthetase is outlined below. This protocol may require optimization depending on the specific prokaryotic enzyme and expression system used.

Detailed Methodology:

-

Expression: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the target CTP synthetase, often with an affinity tag (e.g., His-tag). Grow the culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with an appropriate inducer (e.g., IPTG).

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells using a suitable method such as sonication or a French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the clarified lysate onto an affinity column (e.g., Ni-NTA agarose) pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins. Elute the tagged CTP synthetase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Dialysis: Dialyze the eluted protein against a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT) to remove imidazole and for buffer exchange.

-

Further Purification (Optional): For higher purity, further chromatographic steps such as ion-exchange chromatography and/or size-exclusion chromatography can be employed.

-

Purity and Concentration: Assess the purity of the final protein sample by SDS-PAGE. Determine the protein concentration using a standard method like the Bradford or BCA assay.

CTP Synthetase Activity Assay (Spectrophotometric)

This assay measures the formation of CTP from UTP by monitoring the increase in absorbance at 291 nm, which is characteristic of CTP.[2]

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5-8.0, 10 mM MgCl2, 1 mM DTT.

-

Substrates: UTP, ATP, L-glutamine.

-

Allosteric Activator: GTP.

-

Purified CTP Synthetase.

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer, UTP, ATP, and GTP at desired concentrations.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of purified CTP synthetase.

-

Immediately monitor the increase in absorbance at 291 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of CTP at 291 nm (ε = 1338 M-1 cm-1).[2]

Analysis of Intracellular Nucleotide Pools by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying intracellular nucleotide pools.[14][15][16][17][18]

Workflow:

Detailed Methodology:

-

Quenching: Rapidly quench the metabolism of a bacterial culture to prevent changes in nucleotide pools during sample processing. This is typically achieved by mixing the culture with a cold quenching solution (e.g., 60% methanol (B129727) at -40°C).

-

Extraction: Pellet the quenched cells by centrifugation at low temperature and extract the nucleotides using a suitable extraction method, such as cold acid (e.g., perchloric acid or trichloroacetic acid) or solvent extraction.

-

Neutralization and Clarification: Neutralize the acidic extract (e.g., with KOH or K2CO3) and remove the precipitate by centrifugation.

-

HPLC Analysis: Inject the clarified extract onto an HPLC system. Common separation methods include ion-pair reverse-phase chromatography or hydrophilic interaction liquid chromatography (HILIC).[14][15][16][18]

-